molecular formula C8H9ClOS B3007569 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol CAS No. 1534441-82-1

1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol

Cat. No. B3007569
CAS RN: 1534441-82-1
M. Wt: 188.67
InChI Key: BULIFWACEWSKMZ-UHFFFAOYSA-N
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Description

“1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1534441-82-1. It has a molecular weight of 188.68 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9ClOS/c9-7-3-2-6(11-7)8(10)4-1-5-8/h2-3,10H,1,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Anticancer Potential

The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, related to 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol, has shown promise as an apoptosis inducer, with potential applications as an anticancer agent. It demonstrated activity against breast and colorectal cancer cell lines. This compound acts by arresting cells in the G(1) phase and then inducing apoptosis (Zhang et al., 2005).

Crystal Structures

The crystal structures of related chalcones, such as (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, have been examined. These structures have implications for understanding the molecular configurations and interactions in various chemical contexts (Girisha et al., 2016).

Ligand Synthesis and Characterization

A study involved synthesizing and characterizing a new Schiff base ligand, starting from a related compound to this compound. This research contributed to the development of mononuclear complexes with metals like Co(II), Cu(II), and Ni(II), highlighting its potential in inorganic and metal-organic chemistry (Cukurovalı et al., 2000).

Chalcone Derivatives and Antioxidant Agents

Research into (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives has shown potential for these compounds as highly potent antioxidant agents. The study involved catalytic synthesis and molecular modeling, indicating the significant biomedical potential of these derivatives (Prabakaran et al., 2021).

Nonlinear Optical Properties

The third-order nonlinear optical properties of chlorinated thienyl chalcones derivatives have been explored, revealing potential applications in optical technologies. The research indicated that these compounds could have significant applications in developing new materials for optical devices (Ng et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . The compound should be handled with appropriate safety measures .

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c9-7-3-2-6(11-7)8(10)4-1-5-8/h2-3,10H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULIFWACEWSKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1534441-82-1
Record name 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol
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